molecular formula C15H18O3 B1358954 trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 733741-17-8

trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1358954
CAS No.: 733741-17-8
M. Wt: 246.3 g/mol
InChI Key: YJKRDFOFRNIAIY-VXGBXAGGSA-N
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Description

trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: is a chiral compound with the molecular formula C15H18O3. It is characterized by the presence of a cyclopentane ring substituted with a 2,6-dimethylbenzoyl group and a carboxylic acid group. This compound is notable for its stereochemistry, specifically the trans configuration, which affects its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of linear precursors.

    Introduction of the 2,6-Dimethylbenzoyl Group: This step involves the Friedel-Crafts acylation of the cyclopentane ring using 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the benzoyl ring, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups on the benzoyl ring.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.

Biology and Medicine:

    Pharmaceutical Research: The compound’s unique structure may be explored for potential therapeutic applications, including drug development.

    Biological Studies: It can be used in studies investigating the effects of chiral compounds on biological systems.

Industry:

    Material Science: The compound may find applications in the development of new materials with specific properties.

    Chemical Manufacturing: It can be used as a building block in the production of various chemicals.

Mechanism of Action

The mechanism of action of trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid depends on its specific application

    Enzyme Inhibition: It may act as an inhibitor of specific enzymes, affecting biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

    Chemical Interactions: Its functional groups can participate in chemical interactions that influence its reactivity and biological activity.

Comparison with Similar Compounds

    trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with different methyl group positions on the benzoyl ring.

    cis-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: The cis isomer of the compound, differing in the spatial arrangement of substituents.

Uniqueness:

    Stereochemistry: The trans configuration of trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid imparts unique chemical properties and reactivity compared to its cis isomer.

    Functional Group Positioning:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1R,2R)-2-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-5-3-6-10(2)13(9)14(16)11-7-4-8-12(11)15(17)18/h3,5-6,11-12H,4,7-8H2,1-2H3,(H,17,18)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKRDFOFRNIAIY-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)C(=O)[C@@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641339
Record name (1R,2R)-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733741-17-8
Record name (1R,2R)-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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